molecular formula C22H21N5O2 B2679975 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034460-68-7

3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2679975
CAS No.: 2034460-68-7
M. Wt: 387.443
InChI Key: BNSCPENZNGZHTC-UHFFFAOYSA-N
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Description

3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a benzimidazole moiety through a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a pyrrolidine intermediate. The final step involves the formation of the quinazolinone ring.

    Preparation of Benzimidazole Derivative: The synthesis begins with the reaction of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions to form 2-methyl-1H-benzo[d]imidazole.

    Formation of Pyrrolidine Intermediate: The benzimidazole derivative is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Coupling and Cyclization: The final step involves coupling the intermediate with a quinazolinone precursor, followed by cyclization under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can be employed to modify the quinazolinone ring or the benzimidazole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes or receptors is of significant interest.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The quinazolinone ring can interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the quinazolinone and pyrrolidine moieties.

    Quinazolin-4(3H)-one: Contains the quinazolinone core but lacks the benzimidazole and pyrrolidine moieties.

    Pyrrolidin-1-yl derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

The uniqueness of 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-24-19-8-4-5-9-20(19)27(15)16-10-11-25(12-16)21(28)13-26-14-23-18-7-3-2-6-17(18)22(26)29/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSCPENZNGZHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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